4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Description
4-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a fused pyrazolo-pyridine core substituted with a bromine atom at position 4 and a methyl group at position 1. This structure combines the aromaticity of pyridine with the reactivity of pyrazole, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-bromo-1-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-5(4-10-11)6(8)2-3-9-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMXGTNWDWDBNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Strategies
Electrophilic bromination of 1-methyl-1H-pyrazolo[3,4-b]pyridine using N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids (e.g., FeBr₃) targets position 4 due to electron-donating effects from the pyrazole nitrogen.
Procedure :
- Dissolve 1-methyl-1H-pyrazolo[3,4-b]pyridine in dichloromethane.
- Add NBS (1.1 equiv) and FeBr₃ (0.1 equiv) at 0°C.
- Stir for 12 hours and purify via recrystallization.
Yields range from 65–80%, with regioselectivity confirmed by NMR.
N1-Methylation Techniques
Methylation at the pyrazole nitrogen is achieved using methyl iodide or dimethyl sulfate under basic conditions. For example, treating 1H-pyrazolo[3,4-b]pyridine with methyl iodide and K₂CO₃ in DMF at 60°C affords 1-methyl derivatives in >90% yield.
Comparative Analysis of Synthetic Routes
Experimental Considerations
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cyclization steps.
- Temperature Control : Exothermic reactions (e.g., methylations) require cooling to prevent side reactions.
- Purification : Chromatography or recrystallization is critical for removing regioisomers, especially in bromination steps.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization Reactions: The pyrazolopyridine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield amino-substituted pyrazolopyridines .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves methods that incorporate bromination and methylation steps. The compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities due to their ability to interact with various biological targets.
Kinase Inhibitors
One of the primary applications of this compound is in the development of kinase inhibitors . Kinases play a crucial role in cell signaling pathways, and their dysregulation is often linked to cancer. Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers.
- Case Study : A study synthesized 38 derivatives of pyrazolo[3,4-b]pyridine and evaluated their inhibitory activity against TRKA. Some compounds displayed nanomolar inhibitory activities, indicating strong potential as anticancer agents .
Anticancer Activity
The compound has shown promising results in preclinical studies as an anticancer agent. Its mechanism often involves the inhibition of specific kinases associated with tumor growth and survival.
- Case Study : Research highlighted a derivative that exhibited potent anticancer effects both in vitro and in vivo against TRK fusion-positive cancers. This positions this compound as a candidate for further clinical development .
Safety Profile
While exploring its therapeutic potential, it is essential to consider the safety profile of this compound. Preliminary assessments indicate that it may cause skin and eye irritation; hence, appropriate safety measures should be implemented when handling it in laboratory settings .
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Pyrazolo[3,4-b]pyridine derivatives exhibit structural diversity due to substituent variations. Key analogs include:
6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (PYRPCA): Features amino and carboxylic acid groups, enabling intramolecular hydrogen bonding and tautomerism, stabilizing its conformation .
6,7-Dihydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (PYRPCN): Contains a nitrile group and keto-enol tautomerism, influencing its electronic distribution .
Pyrido[2,3-d]pyrimidines : Fused pyridine-pyrimidine systems with enhanced π-conjugation, often associated with anticancer and antimicrobial activities .
Key Differences :
- 4-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine: The bromine atom at position 4 increases molecular weight (212.03 g/mol) and polarizability compared to non-halogenated analogs. Its electron-withdrawing nature may reduce nucleophilic aromatic substitution reactivity relative to amino or nitrile-substituted derivatives.
Spectroscopic and Computational Insights
Vibrational spectra (FT-IR, FT-Raman) and DFT calculations for PYRPCA and PYRPCN reveal:
- Intramolecular hydrogen bonding stabilizes amino-carboxylic acid interactions in PYRPCA .
- Keto-enol tautomerism in PYRPCN alters spectral signatures, with calculated frequencies matching experimental data .
For this compound, bromine’s electronegativity would redshift C-Br stretching vibrations (~500–600 cm⁻¹) in IR spectra. Computational modeling (e.g., B3LYP/6-31G**) could predict its tautomeric preferences and electronic properties.
Pharmacological and Application Potential
While direct biological data for the bromo derivative are absent, related compounds highlight trends:
- Antimicrobial Activity : Pyrido[2,3-d]pyrimidines show efficacy against bacterial and fungal strains due to π-π stacking with microbial enzymes .
- Anticancer Potential: Nitrile-containing derivatives (e.g., PYRPCN) may inhibit kinase pathways .
- Material Science : Brominated pyridines serve as ligands in catalysis or precursors for cross-coupling reactions.
Table: Comparative Pharmacological Profiles
Biological Activity
Overview
4-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound features a fused ring system consisting of a pyrazole and pyridine ring, with a bromine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring. Its unique structure contributes to various biological activities, particularly in medicinal chemistry.
The biological activities of pyrazolo[3,4-b]pyridines, including this compound, are primarily mediated through non-covalent interactions with proteins, enzymes, and receptors. Given its structural similarity to adenine, it may also participate in biochemical pathways involving adenine-dependent processes. Notably, compounds in this class have been linked to antitumor activity and potential applications in treating infectious diseases such as tuberculosis (TB) .
Antitumor Activity
Recent studies have investigated the antitumor potential of pyrazolo[3,4-b]pyridine derivatives. For instance, a series of synthesized compounds demonstrated significant cytotoxic effects against various cancer cell lines. Specifically, compound 9a exhibited an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin . Additionally, other derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis across different cancer types.
Antitubercular Activity
Research has highlighted the antitubercular activity of this compound derivatives. A study reported that certain modifications on the pyrazolo[3,4-b]pyridine scaffold led to compounds with effective inhibition against Mycobacterium tuberculosis (Mtb). The results from in vitro assays indicated that specific substitutions significantly enhanced the antitubercular activity .
Structure-Activity Relationships (SAR)
The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the pyrazolo[3,4-b]pyridine scaffold affect its biological activity. For example:
| Compound | Substituents | IC50 (µM) | Activity |
|---|---|---|---|
| 9a | N(1)CH3 | 2.59 | Anticancer |
| 14g | p-OH | 4.66 (MCF7) | Anticancer |
| 15y | Various | 0.2 | TBK1 Inhibitor |
These findings indicate that specific functional groups can enhance or diminish the biological efficacy of these compounds .
Case Studies
Case Study 1: Anticancer Activity
A study synthesized multiple pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer properties against HeLa and MCF7 cell lines. The most active compounds induced significant apoptosis and cell cycle arrest at various phases .
Case Study 2: Antitubercular Activity
In another investigation focusing on tuberculosis treatment, researchers synthesized a library of derivatives based on the pyrazolo[3,4-b]pyridine framework. The most promising candidates were subjected to molecular docking studies and demonstrated strong binding affinity to pantothenate synthetase from Mtb .
Q & A
Basic: What are the common synthetic routes for 4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine?
The compound is typically synthesized via multi-component reactions or nucleophilic substitutions. For example, pyrazolo[3,4-b]pyridine derivatives are often prepared by cyclocondensation of 5-aminopyrazoles with carbonyl-containing reagents like benzoylacetonitriles or α,β-unsaturated ketones. The bromine substituent can be introduced via halogenation of precursor molecules or through direct substitution reactions using brominating agents .
Advanced: How do reaction conditions influence regioselectivity in pyrazolo[3,4-b]pyridine synthesis?
Regioselectivity is highly dependent on catalysts, solvents, and substituent effects. Base-catalyzed Michael addition followed by cyclization (e.g., using KOH in ethanol) favors the formation of 1,3,6-trisubstituted derivatives, while acidic conditions may lead to alternative regioisomers. Computational studies (e.g., AM1 molecular modeling) can predict dominant pathways by analyzing transition-state energies .
Basic: What spectroscopic techniques are used to characterize this compound?
Key techniques include - and -NMR for confirming substitution patterns, IR spectroscopy for functional group identification, and mass spectrometry for molecular weight validation. X-ray crystallography is critical for resolving fused-ring geometry and halogen positioning, as demonstrated in studies of similar pyrazolo-pyridine derivatives .
Advanced: How can computational methods optimize the design of pyrazolo[3,4-b]pyridine derivatives?
Density functional theory (DFT) and QSAR models are used to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate structural features (e.g., log P, steric parameters) with bioactivity. For instance, AM1-based QSAR studies identified hydrophobic and steric factors as critical for anti-leishmanial activity in anilino-substituted derivatives .
Basic: What safety precautions are recommended when handling brominated pyrazolo-pyridines?
Due to potential toxicity, use fume hoods, nitrile gloves, and eye protection. Avoid inhalation and skin contact. Brominated heterocycles may release corrosive HBr under heating; ensure proper ventilation and waste disposal protocols. Safety data for related compounds emphasize hazard codes H315 (skin irritation) and H335 (respiratory irritation) .
Advanced: What strategies enable enantioselective synthesis of pyrazolo[3,4-b]pyridine analogues?
Chiral Rh(III) catalysts enable asymmetric Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, achieving >85% enantiomeric excess. This method is scalable and avoids racemization, critical for developing kinase inhibitors with stereochemical precision .
Basic: How are log P values determined for pyrazolo[3,4-b]pyridine derivatives?
Log P (octanol-water partition coefficient) is measured experimentally via shake-flask methods or calculated using Hansch-Fujita fragmental constants. For brominated derivatives, the hydrophobic contribution of the bromine atom is significant, often increasing log P by ~0.8 units compared to non-halogenated analogues .
Advanced: How does substituent variation impact biological activity in pyrazolo[3,4-b]pyridines?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Br, Cl) at the 4-position enhance kinase inhibition (e.g., FGFR1 IC < 10 nM), while bulky substituents at the 1-position improve selectivity. For example, 3'-diethylaminomethyl groups in anti-leishmanial derivatives reduced IC to 0.12 µM .
Basic: What are the typical applications of this compound in drug discovery?
It serves as a versatile scaffold for anticancer agents (e.g., FGFR inhibitors), antiparasitics (e.g., anti-Leishmania compounds), and CNS-targeting molecules. The bromine atom facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced: How are phosphoramidate derivatives of pyrazolo[3,4-b]pyridine synthesized?
Nucleophilic aromatic substitution of the chlorine atom in 4-chloro precursors with aminoalkylphosphoramidates yields phosphoramidate derivatives. Characterization via -NMR and X-ray crystallography confirms dimerization via intermolecular hydrogen bonding, influencing solubility and bioavailability .
Basic: What solvents are optimal for pyrazolo[3,4-b]pyridine recrystallization?
Ethanol, methanol, or DMF/water mixtures are commonly used. For brominated derivatives, ethanol solvates (e.g., ethanol solvate structures in ) improve crystal quality, aiding in structural analysis via XRD .
Advanced: How do in vivo studies validate pyrazolo[3,4-b]pyridine-based therapeutics?
In FGFR1-driven xenograft models, derivatives like compound 7n (IC = 2.3 nM) showed tumor growth inhibition >70% at 50 mg/kg doses. Pharmacokinetic profiling (e.g., plasma half-life, bioavailability) is critical for lead optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
